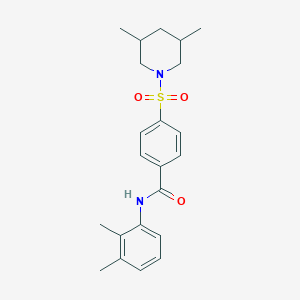
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound through various studies and findings, detailing its pharmacological implications and structural characteristics.
Structural Characteristics
The compound is characterized by a benzamide core substituted with a dimethylphenyl group and a piperidine sulfonamide moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's lipophilicity and potential interactions with biological targets.
Research indicates that compounds with similar structures may interact with various biological targets, particularly enzymes involved in signal transduction pathways. Notably, this compound has been proposed to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer biology and metabolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against several human cancer cell lines (e.g., A549 lung cancer cells) showing IC50 values in the micromolar range, indicating effective cytotoxicity.
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. Animal models have shown that administration of this compound leads to:
- Tumor Reduction : Significant reduction in tumor size when compared to control groups.
- Survival Rates : Improved survival rates in treated animals compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dimethylphenyl and piperidine sulfonamide | Inhibits PI3K pathway; cytotoxic to cancer cells |
| N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide | Similar sulfonamide structure | Moderate cytotoxicity; less selective |
| N-benzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonamide | Benzyl group instead of dimethylphenyl | Lower efficacy against cancer cells |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells through apoptosis induction.
- Metabolic Disorders : Another study indicated that the compound could modulate glucose metabolism in diabetic animal models, suggesting its potential as a treatment for metabolic syndrome.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-12-16(2)14-24(13-15)28(26,27)20-10-8-19(9-11-20)22(25)23-21-7-5-6-17(3)18(21)4/h5-11,15-16H,12-14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAOEWTDULQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













